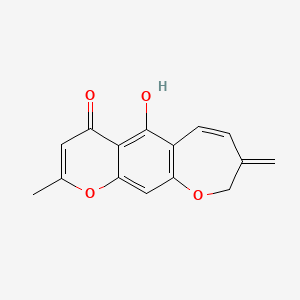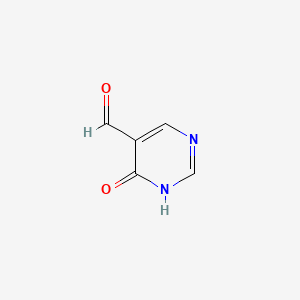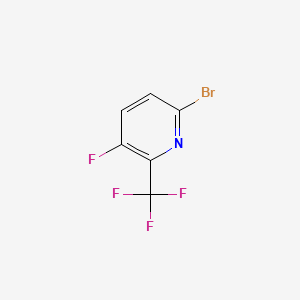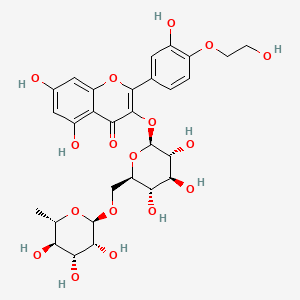
enniatin B2
Übersicht
Beschreibung
Enniatin B (ENN B) is a secondary metabolism product produced by Fusarium fungi . It is known for its antibacterial, antihelmintic, antifungal, herbicidal, and insecticidal properties . It has been found as a contaminant in several food commodities, particularly in cereal grains .
Synthesis Analysis
Enniatin B is synthesized nonribosomally by a multienzyme called enniatin synthetase (Esyn), which consists of two substrate activation modules . The synthesis follows the so-called thiol template mechanism .Molecular Structure Analysis
Enniatin B is a cyclic hexadepsipeptide . It consists of three N-methyl-L-valine (N-Me-Val) residues and three D-2-hydroxyisovaleric acid (Hiv) residues linked alternately to form an 18-membered cyclic peptide .Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties
Enniatin B2 and related compounds are under investigation for their anticancer properties. It's been found that they induce apoptotic cell death in specific cancer cell lines and inhibit key pathways involved in cell proliferation, like the ERK signaling pathway. Enniatins also moderately inhibit TNF-alpha-induced NF-kappaB activation, which is significant as this pathway is often implicated in various cancers (Wätjen et al., 2009).
2. Metabolic and Pharmacokinetic Studies
This compound undergoes extensive hepatic metabolism, which might explain its reduced potential in vivo compared to its in vitro toxicity. Studies using liver microsomes from different species have identified multiple metabolites, suggesting that oxidation and N-demethylation are the principal metabolic pathways for this compound. The research also provides insights into the intrinsic clearances and potential blood clearances of this compound in different species, indicating significant species-specific differences (Ivanova, Fæste, & Uhlig, 2011).
3. Ionophoric and Antibiotic Properties
This compound, like other enniatins, exhibits ionophoric characteristics, contributing to its antibiotic and antifungal properties. The ability to form ionophores in cell membranes and alter ion distribution across the mitochondrial membrane indicates a potential mechanism for its toxicological effects and possible applications in targeting mitochondrial functions in pathogenic organisms (Kamyar et al., 2004).
4. Interaction with Transport Proteins
Investigations have shown that this compound interacts with intestinal transport proteins like P-glycoprotein, multidrug resistance-associated protein 2, and breast cancer resistance protein. This interaction can significantly influence the absorption and bioavailability of this compound and potentially other co-administered drugs, highlighting its relevance in drug-drug interaction studies and its potential in modulating drug transport and resistance mechanisms (Ivanova, Uhlig, Eriksen, & Johannessen, 2010).
5. Antibacterial Activity
This compound has shown antibacterial effects against several pathogenic bacterial strains. This activity suggests its potential as an antibacterial agent, particularly against pathogens of the intestinal tract. Studies have also explored its cytotoxic effects on intestinal cell models, providing insights into its mechanism of action and safety profile (Meca et al., 2011).
Zukünftige Richtungen
Research on toxicological effects induced by ENN B is still on-going . Future research focused on elucidating the toxic mechanism of ENN B as well as its anticancer activity could better clarify the real potential of ENN B . These research findings could contribute to establish emerging therapeutic strategy to chronic health problems .
Wirkmechanismus
Target of Action
Enniatin B2, a secondary metabolism product by Fusarium fungi , is known for its ionophoric characteristics . It primarily targets the calcium ion (Ca2+) channels of the plasma membrane . These channels are divided into three main groups: voltage-gated Ca2+ channels, receptor-operated Ca2+ channels, and store-operated Ca2+ (SOC) channels . This compound also interacts with acyl-CoA , an enzyme involved in lipid metabolism .
Mode of Action
This compound’s mode of action is mainly due to its ionophoric characteristics . It promotes the transmembrane transport of K+ and Na+ ions . It also inhibits the activity of acyl-CoA . In SH-SY5Y human neuroblastoma cells, this compound has been shown to cause an acute Ca2+ depletion from intracellular pools .
Biochemical Pathways
This compound affects the biochemical pathways related to calcium homeostasis . It releases Ca2+ from intracellular reservoirs . It also affects the thapsigargin-dependent intracellular pools similarly to the mitochondrial uncoupler carbonyl cyanide 4- (trifluoromethoxy) phenylhydrazone (FCCP) . This results in changes in mitochondrial Ca2+ fluxes .
Pharmacokinetics
It is known that this compound is capable of resisting expulsion by the abc transporters . This suggests that it may have good bioavailability. More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has potent mammalian cytotoxic activity . It has been demonstrated to have strong hypolipidemic activity in human hepatoma HepG2 cells as a result of the inhibition of ACAT activity, triglyceride biosynthesis, and diminished pool of free fatty acids in the cells . It also naturally targets tumor cells more specifically than other chemotherapeutic agents . The action is synergic with the clinically approved multi-kinase inhibitor sorafenib (Sora), showing profound synergistic in vitro and in vivo anticancer effects against cervical cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found as a contaminant in several food commodities, particularly in cereal grains . It often co-occurs with other mycotoxins, and the co-exposure in vitro with other mycotoxins enhances its toxic potential through synergic effects, depending on the concentrations tested . .
Eigenschaften
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-4,10-dimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N3O9/c1-15(2)21-30(39)43-25(19(9)10)28(37)35(14)23(17(5)6)32(41)44-26(20(11)12)29(38)34(13)22(16(3)4)31(40)42-24(18(7)8)27(36)33-21/h15-26H,1-14H3,(H,33,36)/t21-,22-,23-,24+,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFASKQIWTXKBR-LZNKSJHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017635 | |
| Record name | Enniatin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
632-91-7 | |
| Record name | Enniatin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is enniatin B2 and where has it been found?
A1: this compound is a fungal metabolite belonging to the enniatin family. It was first identified as a new enniatin analog alongside enniatin B3 and B4 in liquid cultures of Fusarium acuminatum MRC 3308. [] These compounds were found alongside the already known enniatins A, A1, B, and B1. [] While the provided research does not directly isolate this compound from Fusarium tricinctum, this fungus is known to produce other enniatin analogs. []
Q2: How is this compound structurally different from other enniatins?
A2: this compound is characterized as N-demethylenniatin B. [] This means it shares a similar core structure with enniatin B but lacks a methyl group on one of its nitrogen atoms. This structural difference can potentially impact its biological activity and physicochemical properties compared to other enniatin analogs.
Q3: How is this compound detected and identified in fungal extracts?
A3: Several analytical techniques are employed for enniatin analysis. Direct detection in extracts can be achieved using FAB-MS (Fast Atom Bombardment Mass Spectrometry) or GC/MS (Gas Chromatography/Mass Spectrometry). [] For purification and separation of different enniatin analogs, reversed-phase semipreparative HPLC (High-Performance Liquid Chromatography) is utilized. [] NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy provide detailed structural information for characterization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)




![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)


![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)



